(R)-1-(Quinolin-5-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a quinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 174.23 g/mol. The compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an ethylamine side chain. This unique structure contributes to its potential biological activity and chemical reactivity.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or sulfonyl chlorides for substitution reactions .
Research indicates that (R)-1-(Quinolin-5-yl)ethan-1-amine exhibits significant biological activity. It has been studied for its potential as an:
The synthesis of (R)-1-(Quinolin-5-yl)ethan-1-amine can be achieved through several methods:
(R)-1-(Quinolin-5-yl)ethan-1-amine has various applications across fields:
Interaction studies have shown that (R)-1-(Quinolin-5-yl)ethan-1-amine can bind to various biological targets, including enzymes and receptors. Its ability to intercalate with DNA suggests potential mechanisms for its anticancer activity. Additionally, studies on receptor binding indicate that it may modulate neurotransmitter systems, which could lead to therapeutic applications in neurology .
Several compounds share structural similarities with (R)-1-(Quinolin-5-yl)ethan-1-amine, including:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Quinoline | Parent Compound | Antimicrobial, Anticancer |
| 2-Aminoquinoline | Aminoquinoline | Antimicrobial |
| Isoquinoline | Isomer of Quinoline | Anticancer, Neuroprotective |
| 3-(Quinolin-5-yl)prop-2-yn-1-amine | Propynyl derivative | Anticancer, Enzyme Inhibition |
(R)-1-(Quinolin-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the ethylamine side chain. This configuration enhances its interaction with biological targets compared to simpler quinoline derivatives, allowing for distinct pharmacological profiles and reactivity patterns not observed in other similar compounds .
The combination of its structural features and biological activities positions (R)-1-(Quinolin-5-yl)ethan-1-amine as a noteworthy compound in medicinal chemistry and related fields.
The bromination-cyanidation-Grignard sequence is a cornerstone for constructing the quinoline-ethylamine scaffold.
Bromination of Quinoline
Bromination at the 5-position of quinoline is achieved using electrophilic substitution. For example, 5-bromoquinoline is synthesized via diazotization of 5-aminoquinoline in hydrobromic acid, followed by treatment with copper(I) bromide at elevated temperatures. This method yields 5-bromoquinoline with 61% efficiency after basification and extraction. Alternatively, direct bromination of quinoline derivatives using bromine in dichloromethane under dark conditions introduces bromine atoms at specific positions, though competing hydrolysis of methoxide groups may occur.
Cyanidation and Nitrile Formation
Subsequent displacement of the bromine atom with a cyano group is typically performed using copper(I) cyanide (CuCN) in polar aprotic solvents. The resulting 5-cyanoquinoline serves as a precursor for further functionalization.
Grignard Reaction for Ethylamine Side Chain
The nitrile group in 5-cyanoquinoline is reduced to a primary amine via hydrogenation or lithium aluminum hydride (LiAlH4). Introduction of the ethyl group is achieved through a Grignard reaction, where ethyl magnesium bromide reacts with a ketone intermediate derived from the nitrile. The Grignard reagent nucleophilically adds to the carbonyl carbon, forming a secondary alcohol that is subsequently oxidized to the amine.
Key Reaction Conditions
Challenges and Optimizations
Regioselectivity in bromination is influenced by substituents on the quinoline ring. For instance, electron-donating groups like methoxy direct bromination to specific positions, while steric effects may alter outcomes. The hydrolysis of methoxide to hydroxide during bromination, as observed in dibrominated quinolines, underscores the need for controlled reaction conditions.
Enantiomeric purification of (R)-1-(Quinolin-5-yl)ethan-1-amine is achieved through diastereomeric salt formation and chromatographic methods.
Diastereomeric Salt Formation
Racemic 1-(Quinolin-5-yl)ethan-1-amine is treated with a chiral resolving agent, such as (R)- or (S)-mandelic acid, in a polar solvent. The resulting diastereomeric salts exhibit differing solubility profiles, enabling separation via fractional crystallization. For example, the (R)-enantiomer may preferentially crystallize with (S)-mandelic acid, leaving the (S)-enantiomer in solution.
Chiral Chromatography
High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers based on differential adsorption. Mobile phases composed of hexane-isopropanol mixtures (90:10 v/v) elute enantiomers at distinct retention times, achieving >99% enantiomeric excess (ee).
Comparative Efficiency of Resolution Methods
| Method | Efficiency (% ee) | Throughput | Cost |
|---|---|---|---|
| Diastereomeric salts | 95–98 | Moderate | Low |
| Chiral HPLC | 99+ | High | High |
Mechanistic InsightsThe quinoline moiety’s planar structure enhances π-π interactions with chiral stationary phases, improving resolution efficiency. Steric hindrance from the ethylamine side chain further differentiates enantiomer adsorption kinetics.
Multicomponent reactions represent a powerful synthetic paradigm in modern organic chemistry, enabling the construction of complex molecular architectures through the convergent combination of three or more reactants in a single operation [7]. These transformations have gained particular prominence in the synthesis of quinoline derivatives, including structurally related compounds to (R)-1-(Quinolin-5-yl)ethan-1-amine, due to their exceptional atom economy, operational simplicity, and ability to rapidly generate structural diversity [14]. The development of efficient multicomponent strategies has revolutionized quinoline synthesis by providing direct access to highly functionalized heterocyclic scaffolds from readily available starting materials [25].
Iron-catalyzed three-component coupling reactions have emerged as a cornerstone methodology for quinoline synthesis, offering significant advantages in terms of cost-effectiveness, environmental sustainability, and broad substrate compatibility [5] [15]. These transformations typically involve the convergent assembly of aromatic aldehydes, primary amines, and terminal alkynes or related carbon nucleophiles under iron catalysis to construct the quinoline framework through sequential carbon-carbon and carbon-nitrogen bond formations [8].
The mechanistic pathway underlying iron-catalyzed three-component quinoline synthesis proceeds through a well-defined sequence of elementary steps [1] [5]. Initial condensation between the aromatic aldehyde and primary amine generates an imine intermediate, which subsequently undergoes nucleophilic attack by the alkyne component facilitated by iron coordination [8]. This nucleophilic addition is followed by an electrophilic aromatic substitution cyclization step, wherein the newly formed carbon-carbon bond enables intramolecular ring closure to construct the quinoline heterocycle [5]. The iron catalyst serves dual roles in this transformation, both activating the alkyne toward nucleophilic attack and promoting the subsequent cyclization through Lewis acid catalysis [1].
Experimental investigations have demonstrated the remarkable efficiency of iron trichloride as a catalyst for three-component quinoline synthesis [5] [26]. Under optimized conditions employing 10 mol% iron trichloride in toluene at 110°C for 24 hours, a diverse array of 2,4-disubstituted quinolines can be accessed in yields ranging from 56-92% [26]. Notably, the reaction exhibits excellent functional group tolerance, accommodating both electron-rich and electron-deficient aromatic systems as well as various alkyne substitution patterns [5].
Significant advances in reaction efficiency have been achieved through the implementation of microwave-assisted synthesis protocols [26]. Under microwave irradiation conditions, the catalyst loading can be dramatically reduced to 1 mol% iron trichloride while maintaining excellent product yields of 91% for model substrates [26]. These solvent-free microwave conditions represent a substantial improvement in both reaction time and environmental impact compared to conventional thermal protocols [26].
Alternative iron catalyst systems have been developed to further enhance reaction efficiency and sustainability [15] [23]. The combination of iron trichloride with biomass-derived ethyl lactate enables three-component quinoline synthesis under neat conditions without external oxidants, achieving yields of 67-89% while utilizing renewable feedstock components [15]. Similarly, iron acetylacetonate in combination with tetrabutylammonium hydroxide has proven effective for three-component coupling-cycloisomerization sequences leading to quinoline derivatives under atmospheric conditions [23].
| Catalyst System | Reaction Conditions | Substrate Scope | Yield Range (%) | Key Features | Reference |
|---|---|---|---|---|---|
| Iron trichloride (10 mol%) | Toluene, 110°C, 24 h | Aldehydes, amines, alkynes | 56-92 | Moderate yields, long time | [5] [26] |
| Iron trichloride (1 mol%) | Microwave, solvent-free, short time | Aldehydes, amines, alkynes | 55-95 (91% for test) | Excellent yield for test reaction | [26] |
| Iron triflate (5 mol%) | Solvent-free, 100°C, 3 h | Aldehydes, amines, alkynes | 69-88 | Reduced reaction time | [26] |
| Iron acetylacetonate/tetrabutylammonium hydroxide | Neat conditions, atmospheric | Aldehydes, amines, alkynes | 56-82 | Three-component coupling | [23] |
| Iron trichloride + ethyl lactate | Neat conditions, no external oxidant | Ethyl lactate, anilines, aldehydes | 67-89 | Biomass feedstock utilization | [15] |
The scalability of iron-catalyzed three-component quinoline synthesis has been demonstrated through large-scale preparations [8]. Gram-scale reactions have been successfully executed, producing up to 370 grams of quinoline products with yields comparable to small-scale experiments [8]. This scalability, combined with the low cost and abundant availability of iron catalysts, positions these methodologies as attractive options for industrial quinoline production [5].
Copper-mediated oxidative annulation represents a complementary approach to quinoline synthesis that leverages the unique redox properties of copper catalysts to enable oxidative carbon-carbon and carbon-nitrogen bond formations [10] [11]. These protocols typically operate under milder conditions compared to iron-catalyzed systems while offering distinct mechanistic pathways that can access different substitution patterns and functional group arrangements on the quinoline scaffold [18] [21].
The mechanistic foundation of copper-mediated oxidative annulation involves the generation of reactive copper-carbene or copper-vinyl cation intermediates through oxidative processes [9] [20]. In formal [5+1] annulation reactions, copper catalysts facilitate the cyclization of 2-ethynylanilines with carbon monoxide equivalents such as N,O-acetals, proceeding through copper-catalyzed carbon-carbon bond formation followed by intramolecular cyclization to construct quinoline-2-carboxylate derivatives [13]. Alternative pathways involve the copper-mediated activation of 1,5-diynes to generate vinyl cation intermediates that subsequently undergo insertion into heterocyclic nitrogen-oxygen bonds [20].
Experimental studies have established optimal conditions for copper-mediated quinoline synthesis across various substrate classes [13] [18]. The combination of copper bromide with trifluoroacetic acid enables [5+1] annulation of 2-ethynylanilines with N,O-acetals at room temperature, delivering quinoline-2-carboxylate products in yields of 74-85% [13]. This mild reaction temperature represents a significant advantage over many alternative quinoline synthesis methods [13].
Copper acetate has proven particularly effective for aerobic oxidative cyclization protocols that construct quinoline frameworks through carbon-hydrogen bond functionalization [11]. Under these conditions, N-arylglycine derivatives undergo oxidative cross-dehydrogenative coupling with alkenes to produce quinoline dicarboxylate derivatives in yields ranging from 65-82% [11]. The use of molecular oxygen as the terminal oxidant enhances the environmental sustainability of these transformations while eliminating the need for stoichiometric chemical oxidants [11].
Advanced copper catalyst systems have been developed to enable more challenging oxidative annulation transformations [20]. Copper tetrakis(acetonitrile) hexafluorophosphate has demonstrated superior performance compared to copper triflate in formal [5+1] annulation reactions involving 1,5-diynes and 1,2,5-oxadiazoles, achieving yields of 40-74% versus 37-53% respectively [20]. These transformations proceed through one-carbon ring expansion mechanisms that provide access to novel oxadiazine heterocycles [20].
Electrochemical copper-mediated protocols represent an emerging frontier in oxidative quinoline synthesis [24]. Under electrochemical conditions using tetrabutylammonium iodide as a redox mediator, cinnamyl 2-(phenylamino)acetates undergo [4+2] cycloaddition reactions to form lactone-fused quinoline derivatives [24]. These reactions proceed at 65°C under constant current conditions, achieving yields up to 86% while eliminating the need for chemical oxidants [24].
| Catalyst System | Reaction Conditions | Substrate Scope | Yield Range (%) | Key Features | Reference |
|---|---|---|---|---|---|
| Copper bromide/trifluoroacetic acid | Room temperature, [5+1] annulation | 2-Ethynylanilines, N,O-acetals | 74-85 | Quinoline-2-carboxylates | [13] |
| Copper acetate | Aerobic oxidation, carbon-hydrogen functionalization | N-arylglycine derivatives, olefins | 65-82 | Quinoline dicarboxylates | [11] |
| Copper triflate (10 mol%) | Dichloroethane, 80°C, oxidative annulation | 1,5-Diynes, 1,2,5-oxadiazoles | 37-53 | Oxadiazine formation | [20] |
| Copper tetrakis(acetonitrile) hexafluorophosphate | Optimal for formal [5+1] annulation | 1,5-Diynes, 1,2,5-oxadiazoles | 40-74 | Better than copper triflate | [20] |
| Copper bromide/dimethyl sulfoxide | Oxidative carbon-carbon cleavage with glucose | 2-Arylindoles, amines | 68-87 | Biomass utilization | [19] |
The development of sustainable copper-mediated protocols has incorporated renewable feedstock components to enhance environmental compatibility [19]. Copper bromide in combination with dimethyl sulfoxide enables oxidative carbon-carbon cleavage reactions using glucose as a renewable carbon-1 synthon, producing quinazolinone derivatives in yields of 68-87% [19]. This approach demonstrates the potential for integrating biomass-derived building blocks into copper-catalyzed quinoline synthesis [19].
| Catalytic System | Advantages | Limitations | Best Applications | Scalability |
|---|---|---|---|---|
| Iron-catalyzed three-component | Inexpensive catalyst, air as oxidant, no hazardous byproducts, broad substrate scope | Long reaction times, high temperatures required, moderate yields in some cases | 2,4-Disubstituted quinolines from simple starting materials | Demonstrated on gram scale (370g product reported) |
| Copper-mediated oxidative annulation | Mild conditions, atom-economic, functional group tolerance, room temperature possible | Moderate yields, specialized substrates required, catalyst loading can be high | Quinoline-2-carboxylates and specialized heterocyclic systems | Limited scale demonstrations in literature |
Recent mechanistic investigations have provided detailed insights into the elementary steps governing copper-mediated oxidative annulation [22] [31]. Density functional theory calculations coupled with experimental studies have revealed that copper-catalyzed acceptorless dehydrogenation pathways involve metal-ligand cooperative mechanisms wherein both the copper center and coordinated ligands participate synergistically in substrate activation [31]. These computational studies have guided the rational design of improved catalyst systems with enhanced activity and selectivity [31].
Transition metal-catalyzed enantioselective amination represents a sophisticated approach for accessing chiral quinoline-based amines through direct carbon-hydrogen bond functionalization and asymmetric reduction strategies. The development of highly selective catalytic systems has revolutionized the synthesis of compounds such as (R)-1-(quinolin-5-yl)ethan-1-amine by providing unprecedented levels of stereochemical control.
Rhodium-Catalyzed Asymmetric Carbon-Hydrogen Amination
The most significant advancement in this field involves the development of ion-paired chiral catalysts based on rhodium complexes. Research has demonstrated that anionic variants of rhodium-bis(espinato) complexes, when combined with chiral cations derived from quaternized cinchona alkaloids, enable exceptional enantioselectivity in benzylic carbon-hydrogen amination reactions [1] [2]. These systems achieve enantiomeric excesses ranging from 88% to 96% with yields between 51% and 85% for 4-arylbutanol substrates bearing pendant hydroxyl groups [1].
The mechanism of these rhodium-catalyzed transformations involves the formation of ion-paired catalysts where the quinoline moiety of the chiral cation engages in axial ligation to the rhodium complex. This dual functionality not only provides stereochemical control but also enhances reaction yields compared to standard rhodium-bis(espinato) catalysts, which typically achieve only 17% yield with 19% enantiomeric excess under similar conditions [1]. The superior performance results from beneficial axial coordination combined with noncovalent interactions between the ligand and substrate that promote selective benzylic amination.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-based catalytic systems employing chiral cationic ruthenium(II) complexes with η⁶-arene-N-monosulfonylated diamine ligands have achieved remarkable success in the asymmetric hydrogenation of quinoline derivatives [3] [4] [5]. These catalysts demonstrate exceptional performance, with conversions exceeding 99% and enantiomeric excesses reaching up to 99% for 2-methylquinoline substrates under hydrogen pressures of 50 atmospheres at room temperature [3].
The mechanistic pathway involves a cascade reaction sequence including 1,4-hydride addition, isomerization, and 1,2-hydride addition. Unlike ketone hydrogenation, quinoline reduction proceeds through a stepwise proton/hydride transfer process occurring outside the coordination sphere rather than through a concerted mechanism [3] [4]. The enantioselectivity originates from carbon-hydrogen/π attractive interactions between the η⁶-arene ligand in the ruthenium complex and the fused phenyl ring of dihydroquinoline intermediates via a 10-membered ring transition state involving triflate anion participation [3].
Advanced Catalytic Systems
Recent developments have introduced rhodium(III) complexes bearing pentamethylcyclopentadienyl ligands for asymmetric intermolecular addition of non-acidic carbon-hydrogen bonds to N-perfluorobutanesulfinyl imines [6]. These systems achieve outstanding diastereoselectivity exceeding 98:2 diastereomeric ratio with yields ranging from 60% to 85%. The activating N-perfluorobutanesulfinyl imine substituent proves essential for achieving sufficient reactivity while providing exceptional stereochemical control.
Emerging Green Methodologies
Manganese-catalyzed asymmetric transfer hydrogenation represents an environmentally sustainable approach utilizing ammonia borane as a hydrogen source in aqueous media [7]. This methodology employs water-stable manganese catalysts bearing aminobenzimidazole ligands, achieving yields between 78% and 95% with enantiomeric excesses up to 99%. The protocol operates without requiring inert atmosphere protection and demonstrates broad substrate tolerance for various quinoline derivatives.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (% ee) | Reaction Conditions | Key Features |
|---|---|---|---|---|---|
| Rh₂(esp)₂ + Chiral Cinchona Cations | 4-Arylbutanols | 51-85 | 88-96 | 1,3-difluorobenzene, rt, 24h | Ion-paired chiral catalysts |
| Ru(η⁶-arene)/TsDPEN | Quinolines | 85-99 | 85-99 | H₂ (50 atm), rt-50°C | Highest reported selectivity |
| Rh(III)-Cp* with N-perfluorobutanesulfinyl | N-perfluorobutanesulfinyl imines | 60-85 | >98 | DCE, 50°C, 48h | High diastereoselectivity >98:2 |
| Manganese-aminobenzimidazole | Various quinolines | 78-95 | 85-99 | Water, NH₃BH₃, 80°C | Green aqueous conditions |
Organocatalytic methodologies have emerged as powerful alternatives to transition metal catalysis, offering distinct advantages including operational simplicity, reduced environmental impact, and unique mechanistic pathways for achieving stereochemical control in quinoline amine synthesis.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) scaffolds represent the most extensively investigated organocatalytic systems for asymmetric quinoline transformations [8] [9] [10]. These catalysts function through dual activation mechanisms, simultaneously serving as proton donors and acceptors while creating well-defined chiral environments for substrate coordination.
The asymmetric transfer hydrogenation of quinolines using BINOL-derived phosphoric acids with Hantzsch esters as hydrogen donors has achieved exceptional results, with yields ranging from 80% to 95% and enantiomeric excesses between 85% and 99% [9] [11]. Computational studies have revealed that the high stereochemical control typically observed with these catalysts results from steric constraints generated by aryl substituents, which restrict Hantzsch ester access to the catalytic site and enforce approach through specific pathways [9].
Recent mechanistic investigations have challenged previously accepted models for stereochemical control in phosphoric acid-catalyzed quinoline hydrogenation. Advanced theoretical calculations demonstrate that the stereodetermining step occurs prior to the hydride transfer step, involving preferential assembly of stereomeric complexes formed between the chiral phosphoric acid and reaction partners [9]. This selective association model accurately reproduces experimental enantiomeric excesses and provides fundamental insights into the origins of enantioselectivity.
Dual Catalytic Systems
The combination of chiral phosphoric acids with photoredox catalysts has opened new avenues for asymmetric quinoline functionalization [12] [10]. Chiral lithium phosphate catalysts working in conjunction with iridium photocatalysts enable enantioselective Minisci-type additions to 3-(N-indolyl)quinolines, achieving yields between 85% and 99% with enantiomeric excesses ranging from 90% to 96% [12].
These dual catalytic systems demonstrate remarkable capability for constructing molecules containing both axial and central chirality elements. The reactions proceed through radical-ionic pathways where the lithium phosphate controls stereochemistry while the iridium photocatalyst facilitates radical generation under visible light irradiation [12]. This methodology represents the first example of highly enantioselective synthesis of 3-(N-indolyl)quinoline atropisomers.
Specialized Organocatalytic Transformations
Chiral phosphoric acids have demonstrated exceptional versatility in catalyzing asymmetric phosphinylation reactions of 3,4-dihydroisoquinolines using diarylphosphine oxides [10]. These transformations proceed via tert-butyl 1-(tert-butoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate intermediates, achieving yields between 75% and 99% with enantiomeric excesses from 85% to 99%. The reaction mechanism involves hydrogen bonding interactions between phosphonate groups and isoquinolinium species, with the strength of these interactions determining stereoselectivity [10].
Bifunctional quinoline-squaramide catalysts represent another significant advancement in organocatalytic asymmetric synthesis [13]. These systems enable the construction of complex polycyclic structures through domino addition reactions, achieving yields from 28% to 98% with enantiomeric excesses between 93% and 97%. The catalysts feature dual reaction sites that can accommodate different nucleophiles, leading to either dihydrobenzooxepines or dibenzocycloheptanes depending on nucleophile hardness [13].
Continuous Flow Organocatalysis
The development of polymer-supported chiral phosphoric acid catalysts has enabled continuous flow processes for asymmetric quinoline transformations [11]. TRIP (3,3'-bis(2,4,6-triisopropylphenyl)) catalysts immobilized on polystyrene supports demonstrate exceptional stability, maintaining 97% yield and 85% enantiomeric excess over 24-hour continuous operation without detectable catalyst deactivation or leaching [11]. This approach offers significant advantages for large-scale synthesis applications.
| Catalyst Type | Reaction Type | Substrate Class | Yield (%) | Enantiomeric Excess (% ee) | Selectivity Features |
|---|---|---|---|---|---|
| BINOL-derived Phosphoric Acid | Transfer Hydrogenation | Quinolines with Hantzsch ester | 80-95 | 85-99 | High stereochemical control |
| Chiral Lithium Phosphate + Ir photocatalyst | Photoredox Minisci Addition | 3-(N-indolyl)quinolines | 85-99 | 90-96 | Dual axial/central chirality |
| Chiral Phosphoric Acid (CPA) | Asymmetric Phosphinylation | 3,4-Dihydroisoquinolines | 75-99 | 85-99 | C-P bond formation |
| Quinoline-squaramide Bifunctional | Domino Addition | Biaryl systems | 28-98 | 93-97 | Multiple stereocenters |
Mechanistic Insights and Selectivity Origins
The success of organocatalytic approaches relies on precise molecular recognition events that distinguish between prochiral faces of quinoline substrates. For BINOL-derived phosphoric acids, the enantioselectivity originates from preferential formation of three-component complexes where substrate positioning is controlled by steric interactions with catalyst aryl substituents [9]. Computational studies indicate that deformation energies required for forming catalytically active complexes vary significantly depending on catalyst structure, ranging from 17.7 to 42.7 kilojoules per mole [9].